![molecular formula C14H14N4O3 B14000856 10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 65818-59-9](/img/structure/B14000856.png)
10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products and coenzymes
Métodos De Preparación
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with pteridine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring, often facilitated by reagents like halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzyme cofactor interactions and its potential as a biochemical probe.
Medicine: Research has explored its potential as an antimalarial agent and its efficacy in other therapeutic areas.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism by which Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and metabolic activities .
Comparación Con Compuestos Similares
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide can be compared with other pteridine derivatives such as:
Pterin: A simpler pteridine compound with similar biological roles.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Riboflavin: Another pteridine compound that serves as a precursor for coenzymes involved in redox reactions.
The uniqueness of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide lies in its specific substitutions, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
65818-59-9 |
|---|---|
Fórmula molecular |
C14H14N4O3 |
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
10-ethyl-3,7-dimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C14H14N4O3/c1-4-17-9-6-5-8(2)7-10(9)18(21)11-12(17)15-14(20)16(3)13(11)19/h5-7H,4H2,1-3H3 |
Clave InChI |
XVGIKFYIGCZCMA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C)[N+](=C3C1=NC(=O)N(C3=O)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


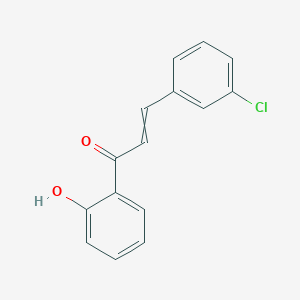
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

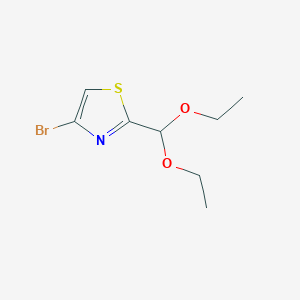
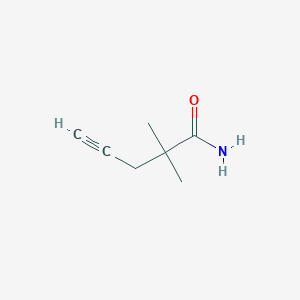
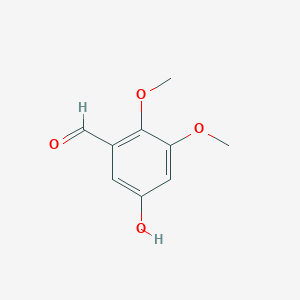

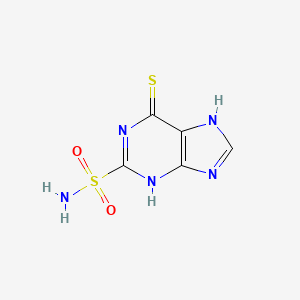

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)

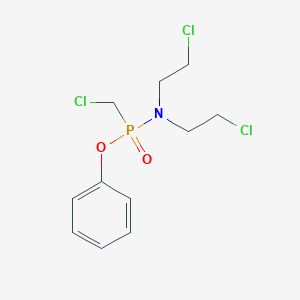
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
